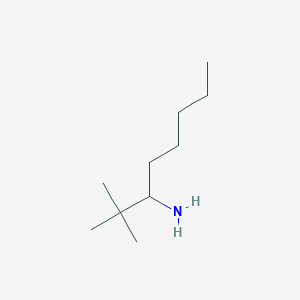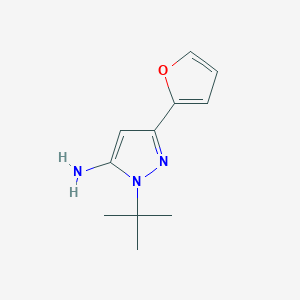
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
Descripción general
Descripción
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: is a chemical compound that belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one . One common synthetic route involves the reaction of 4-hydroxypiperidine with 1-methyl-1,2-dihydropyridin-2-one under specific conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxyl group to a carbonyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Replacing a hydrogen atom on the piperidine ring with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-(4-oxopiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one .
Reduction: : Production of 4-(4-hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-ol .
Substitution: : Generation of various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Applied in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparación Con Compuestos Similares
4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: can be compared to other similar compounds, such as:
4-(4-Hydroxypiperidine-1-carbonyl)benzonitrile
4-(4-Hydroxypiperidine-1-carbonyl)pyridine
4-(4-Hydroxypiperidine-1-carbonyl)quinoline
This compound is unique due to its specific structural features and the presence of the methyl group on the dihydropyridinone ring.
Propiedades
IUPAC Name |
4-(4-hydroxypiperidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-13-5-2-9(8-11(13)16)12(17)14-6-3-10(15)4-7-14/h2,5,8,10,15H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPJJMABBQZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)






![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)

![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)



